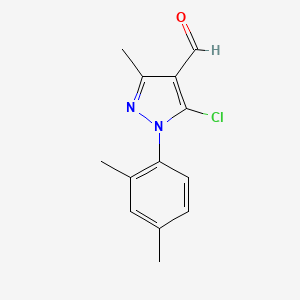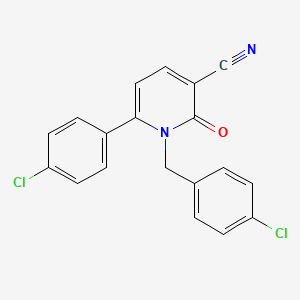![molecular formula C21H25N7O B2794035 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380166-72-1](/img/structure/B2794035.png)
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, the construction of the triazolopyridazine core, and the final coupling with the diazepane moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a hydrocarbon or amine.
科学的研究の応用
Chemistry
In chemistry, 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The compound’s unique structure allows it to bind selectively to its targets, making it a potent and specific modulator of biological activity.
類似化合物との比較
Similar Compounds
1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane: This compound shares a similar core structure but may have different substituents, leading to variations in its properties and applications.
This compound: Another similar compound with slight modifications in its structure, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions
特性
IUPAC Name |
(2,2-dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-21(2)13-16(21)20(29)27-10-4-9-26(11-12-27)18-7-6-17-23-24-19(28(17)25-18)15-5-3-8-22-14-15/h3,5-8,14,16H,4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBIJDLXURHPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2793956.png)

![2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)
![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2793960.png)
![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)
![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)

![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)


![(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone](/img/structure/B2793969.png)
![2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2793971.png)
![4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793975.png)
